molecular formula C13H21NO2S2 B2872124 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 2034558-23-9

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one

Cat. No.: B2872124
CAS No.: 2034558-23-9
M. Wt: 287.44
InChI Key: LUYGIKDMIRVAGN-UHFFFAOYSA-N
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Description

This compound features a bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane moiety linked via a pentanone chain to a 1,2-dithiolane (α-lipoic acid-derived) group. The 1,2-dithiolane group contributes redox-active properties, a hallmark of α-lipoic acid derivatives, which are known for antioxidant and enzyme-modulating effects .

Synthesis Insights:
The compound can be synthesized via coupling reactions, as evidenced by analogous methods for related structures. For example, α-lipoic acid derivatives are often activated with thionyl chloride or carbodiimides before conjugation with amines or heterocycles . Purification typically involves column chromatography with ethyl acetate/hexane mixtures .

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S2/c15-13(14-8-11-7-10(14)9-16-11)4-2-1-3-12-5-6-17-18-12/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGIKDMIRVAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, focusing on structural variations, molecular properties, and biological activities:

Compound Name / ID Core Structure Molecular Weight (g/mol) Key Biological Activity References
Target Compound 2-Oxa-5-azabicyclo[2.2.1]heptane + 1,2-dithiolane ~311.4* Antioxidant, enzyme modulation (hypothetical)
HBU-39 Benzo[1,3]dioxol-5-ylmethyl-piperazine + 1,2-dithiolane ~406.5 Potent BuChE inhibition (IC₅₀ = 0.8 µM)
1-(1H-Benzimidazol-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one Benzimidazole + 1,2-dithiolane ~322.4 Not reported (synthesis focus)
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one 2-Oxa-5-azabicyclo[2.2.1]heptane + fluorophenyl 235.25 Not reported (research chemical)
exo-2-Azabicyclo[2.2.2]octan-6-ol 2-Azabicyclo[2.2.2]octane + hydroxyl ~141.2 Intermediate for CNS-targeting agents

*Note: Molecular weight estimated from analogous structures in .

Structural and Functional Analysis

Bicyclic Systems

  • 2-Oxa-5-azabicyclo[2.2.1]heptane: This seven-membered bicyclic system (evident in the target compound and ) provides conformational restraint, improving receptor binding and reducing off-target interactions compared to monocyclic analogs like piperazine .

Functional Group Contributions

  • 1,2-Dithiolane : Present in the target compound, HBU-39 , and benzimidazole analog , this group enables redox cycling, supporting antioxidant activity and thiol-disulfide exchange with enzymes like BuChE.
  • Aromatic Substitutents : Fluorophenyl () and benzodioxol () groups enhance lipophilicity and π-π stacking, influencing pharmacokinetics and target affinity.

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